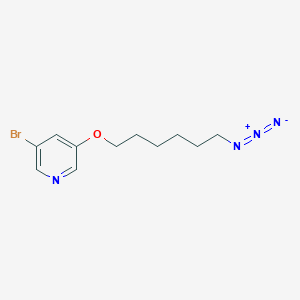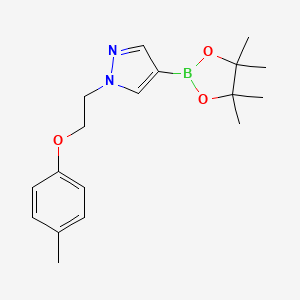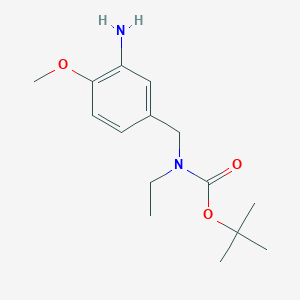![molecular formula C12H14N2OS2 B13721989 Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate is a chemical compound with the molecular formula C12H14N2OS2 and a molecular weight of 266.38 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a cyanocarbonimidodithioate group attached to a methylphenoxyethyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with cyanogen bromide and a thiol to yield the final product . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocarbonimidodithioate group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent for labeling and identifying proteins.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Medical Research: Investigated for its potential therapeutic effects and as a tool for drug discovery.
Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate can be compared with other similar compounds, such as:
- Ethyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Propyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
- Butyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their chemical properties and reactivity. This compound is unique due to its specific molecular configuration, which imparts distinct characteristics and applications .
Properties
Molecular Formula |
C12H14N2OS2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[2-(2-methylphenoxy)ethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H14N2OS2/c1-10-5-3-4-6-11(10)15-7-8-17-12(16-2)14-9-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
DTQDLVPKVFZRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC(=NC#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


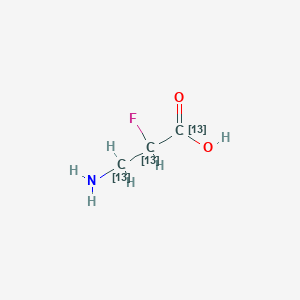

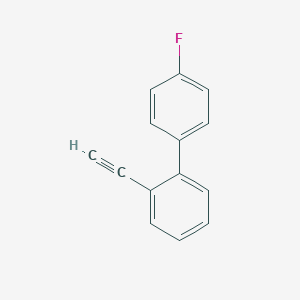

![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
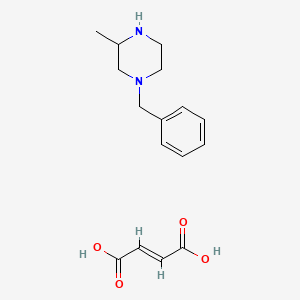

![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
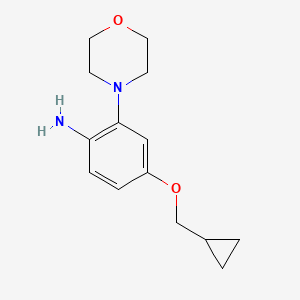
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
